4-(Trifluoromethyl)phenol

Catalog No.
S586473
CAS No.
402-45-9
M.F
C7H5F3O
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)phenol

CAS Number

402-45-9

Product Name

4-(Trifluoromethyl)phenol

IUPAC Name

4-(trifluoromethyl)phenol

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H

InChI Key

BAYGVMXZJBFEMB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)O

Synonyms

4-(Trifluoromethyl)phenol; α,α,α-Trifluoro-p-cresol; 4-(Trifluoromethyl)phenol; 4-Hydroxybenzotrifluoride; NSC 88303; p-Hydroxybenzotrifluoride; p-Trifluoromethylphenol; α,α,α-Trifluoro-4-cresol; α,α,α-Trifluoro-p-cresol

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)O

The exact mass of the compound 4-(Trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88303. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)phenol (CAS 402-45-9) is a highly specialized fluorinated aromatic building block characterized by a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the para position. In industrial and pharmaceutical procurement, it serves as a critical precursor for synthesizing diaryl ethers, specialized polycarbonates, and electron-deficient carbamates. Unlike standard phenolic precursors, the -CF3 moiety fundamentally alters the electronic distribution of the aromatic ring, significantly increasing the acidity of the hydroxyl group and enhancing the overall hydrophobicity of the molecule. These baseline properties make it a critical reagent for workflows requiring precise tuning of leaving group ability, lipophilicity, and metabolic stability in downstream products.

Substituting 4-(trifluoromethyl)phenol with more common analogs like phenol or 4-fluorophenol routinely fails in advanced synthetic applications due to stark differences in electronic and steric profiles. While 4-fluorophenol provides some electron withdrawal, the single fluorine atom cannot match the profound inductive effect of the -CF3 group, resulting in a higher pKa that compromises leaving group kinetics in acyl substitution reactions. Furthermore, in pharmaceutical drug design, replacing a para-CF3 group with a para-fluoro or unsubstituted ring drastically reduces the target molecule's logP and removes the robust steric blockade against cytochrome P450-mediated para-hydroxylation. Consequently, generic substitution leads to suboptimal reaction yields, altered pharmacokinetic profiles, and failure to meet stringent material property benchmarks .

Leaving Group Activation via pKa Reduction

When utilized in nucleophilic acyl substitution reactions, the leaving group ability of a phenoxide is directly tied to its pKa. 4-(Trifluoromethyl)phenol exhibits a significantly lower pKa (~8.68) compared to baseline phenol (~9.95) and 4-fluorophenol (~9.91). This pronounced acidity allows it to act as a stronger leaving group under neutral conditions, effectively outperforming standard imidazoles and enabling the synthesis of highly electron-deficient carbamates [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~8.68
Comparator Or BaselinePhenol (pKa ~9.95) and 4-Fluorophenol (pKa ~9.91)
Quantified Difference~1.2 to 1.3 pKa unit reduction
ConditionsAqueous measurement; utilized in nucleophilic acyl substitution

The significantly lower pKa makes 4-(trifluoromethyl)phenoxide a highly effective leaving group, driving higher yields in electron-deficient carbamate and ester syntheses where standard phenols fail.

Lipophilicity Enhancement for Downstream Formulation

The incorporation of a trifluoromethyl group drastically alters the partition coefficient of the phenolic building block. Quantitative assessments demonstrate that 4-(trifluoromethyl)phenol possesses a logP of approximately 2.82, which is substantially higher than that of 4-fluorophenol (logP ~2.15) and phenol (logP ~1.46). This +0.67 logP unit advantage over the closest fluoro-analog provides a massive boost to the hydrophobicity of downstream APIs or polymeric materials .

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound DatalogP ~2.82
Comparator Or Baseline4-Fluorophenol (logP ~2.15) and Phenol (logP ~1.46)
Quantified Difference+0.67 logP units over 4-fluorophenol; +1.36 over phenol
ConditionsStandard octanol/water partitioning models

Procuring the CF3-substituted phenol directly embeds a highly lipophilic motif into target molecules, drastically improving membrane permeability in APIs or moisture resistance in specialized polymers.

Phenoxide Generation for Mild SNAr Reactions

In the synthesis of complex diaryl ethers via nucleophilic aromatic substitution (SNAr), the ease of phenoxide generation dictates the harshness of the required reaction conditions. Because 4-(trifluoromethyl)phenol has a pKa of 8.68, it requires over one full pH unit less basicity to deprotonate compared to 4-fluorophenol (pKa 9.91). This allows for efficient phenoxide formation using mild bases like potassium carbonate, minimizing the degradation of sensitive functional groups during complex API synthesis.

Evidence DimensionBase required for phenoxide generation
Target Compound DataEfficient deprotonation at milder pH (pKa 8.68)
Comparator Or Baseline4-Fluorophenol (pKa 9.91)
Quantified DifferenceRequires ~10x less basicity (over 1 full pH unit) to achieve equivalent phenoxide concentration
ConditionsMild basic conditions (e.g., K2CO3 in DMF) for nucleophilic aromatic substitution

Enables the use of milder reaction conditions during the synthesis of complex diaryl ethers, reducing degradation of sensitive functional groups and improving overall yield.

Synthesis of Pharmaceutical Diaryl Ethers

Directly leveraging its lower pKa for mild phenoxide generation, this compound is a primary precursor for synthesizing complex diaryl ethers via SNAr, ensuring high yields without requiring harsh basic conditions that could degrade sensitive intermediates .

Production of Electron-Deficient Carbamates

Utilizing its enhanced leaving group ability, 4-(trifluoromethyl)phenol is highly suited for activating acyl imidazoliums in the synthesis of complex amides and carbamates where standard phenolic leaving groups fail [1].

Development of High-Lipophilicity Polymers

The high logP of the -CF3 group makes this compound a highly effective monomer or end-capping agent for engineering polycarbonates and polyethers that require enhanced moisture resistance and low dielectric constants.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

162.02924926 g/mol

Monoisotopic Mass

162.02924926 g/mol

Heavy Atom Count

11

LogP

2.82 (LogP)

Melting Point

46.0 °C

UNII

G8PMO13PO4

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 45 of 78 companies with hazard statement code(s):;
H228 (95.56%): Flammable solid [Danger Flammable solids];
H301 (95.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

402-45-9

Metabolism Metabolites

P-Trifluoromethyl phenol is a known human metabolite of (r)-fluoxetine, (s)-fluoxetine, and Fluoxetine.

Wikipedia

Alpha,Alpha,Alpha-Trifluoro-P-Cresol

Dates

Last modified: 08-15-2023

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